molecular formula C10H9ClO4 B8592666 Acetoxy(3-chlorophenyl)acetic acid

Acetoxy(3-chlorophenyl)acetic acid

Cat. No.: B8592666
M. Wt: 228.63 g/mol
InChI Key: YLBHMMHXHQMBPO-UHFFFAOYSA-N
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Description

Acetoxy(3-chlorophenyl)acetic acid is a substituted acetic acid derivative characterized by a 3-chlorophenyl group and an acetoxy (-OAc) substituent on the acetic acid backbone. This compound belongs to a class of non-steroidal anti-inflammatory drugs (NSAIDs) and shares structural similarities with indomethacin, a well-known anti-inflammatory agent . The acetoxy group enhances its pharmacological profile by improving metabolic stability and bioavailability compared to simpler carboxylic acid analogs.

Synthesis: The synthesis typically involves esterification of (3-chlorophenyl)acetic acid with acetylating agents. For example, in derivatives like [1-(4-chlorobenzoyl)-5-methoxy-2-methylindole-3-acetoxy] acetic acid (compound 54), the acetoxy group is introduced via esterification of the parent indole-3-acetic acid derivative under acidic conditions . further highlights the critical role of acetoxy groups in facilitating specific reactions, such as stabilizing intermediates during heterocycle formation .

Applications: The compound exhibits potent anti-inflammatory activity, with studies showing approximately twice the efficacy of indomethacin in reducing rat paw edema . Its crystal forms (CS1, CS2, CS3) are patented for use in treating anemia, underscoring its pharmaceutical relevance .

Properties

Molecular Formula

C10H9ClO4

Molecular Weight

228.63 g/mol

IUPAC Name

2-acetyloxy-2-(3-chlorophenyl)acetic acid

InChI

InChI=1S/C10H9ClO4/c1-6(12)15-9(10(13)14)7-3-2-4-8(11)5-7/h2-5,9H,1H3,(H,13,14)

InChI Key

YLBHMMHXHQMBPO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(C1=CC(=CC=C1)Cl)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Acetoxy(3-chlorophenyl)acetic acid is compared below with structurally related compounds to highlight differences in substituents, bioactivity, and applications.

Table 1: Structural and Functional Comparison of this compound and Analogs

Compound Name Substituents Bioactivity/Application Key References
This compound -OAc, 3-Cl-C₆H₄ Anti-inflammatory (2× indomethacin)
3-Chlorophenyl acetic acid -COOH, 3-Cl-C₆H₄ Intermediate in NSAID synthesis
2-(3-Chlorophenyl)-2-methoxyacetic acid -OCH₃, 3-Cl-C₆H₄ Synthetic intermediate; no reported bioactivity
[1-(4-Chlorobenzoyl)indole-3-acetoxy] acetic acid Indole core, -OAc, 4-Cl-C₆H₄ Anti-inflammatory (1.5× indomethacin)
(E)-3-(3-Chlorophenyl)acrylic acid Acrylic acid, 3-Cl-C₆H₄ Antimicrobial; industrial applications
2-(3-Chlorophenyl)-2-oxoacetic acid -CO, 3-Cl-C₆H₄ Chelating agent; precursor to herbicides

Key Insights:

Substituent Effects :

  • The acetoxy group in this compound significantly enhances anti-inflammatory activity compared to unsubstituted 3-chlorophenyl acetic acid .
  • Replacement of the acetoxy group with a methoxy (-OCH₃) or oxo (=O) group reduces bioactivity, as seen in 2-(3-chlorophenyl)-2-methoxyacetic acid and 2-(3-chlorophenyl)-2-oxoacetic acid .

Positional Isomerism :

  • Chlorine placement on the phenyl ring affects activity. For example, the 3-chloro isomer in this compound shows superior anti-inflammatory effects compared to 2- or 4-chloro isomers in other derivatives .

Core Structure Modifications :

  • Incorporation of an indole nucleus (e.g., [1-(4-chlorobenzoyl)indole-3-acetoxy] acetic acid) slightly reduces activity compared to the simpler phenylacetic acid backbone, suggesting steric hindrance may limit receptor interaction .

Research Findings and Mechanistic Insights

  • Anti-inflammatory Mechanism : The acetoxy group stabilizes the molecule against rapid hydrolysis, allowing prolonged inhibition of cyclooxygenase (COX) enzymes. This contrasts with carboxylic acid analogs (e.g., 3-chlorophenyl acetic acid), which are more susceptible to metabolic degradation .
  • Toxicity : Safety data for 1-[(3-Chlorophenyl)methyl]-1H-indole-3-acetic acid (a close analog) indicate moderate toxicity (GHS Category 4), suggesting that acetoxy derivatives may require careful dose optimization .
  • Synthetic Flexibility : and demonstrate the acetoxy group’s utility in nucleophilic substitution reactions, enabling the synthesis of hybrid molecules like cephalosporin derivatives .

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